Product packaging for (R)-2-(3-nitrophenyl)oxirane(Cat. No.:)

(R)-2-(3-nitrophenyl)oxirane

Cat. No.: B8733733
M. Wt: 165.15 g/mol
InChI Key: VVZFDVJTIOLMKC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(3-Nitrophenyl)oxirane is a high-purity chiral epoxide of interest to synthetic and medicinal chemistry researchers. This compound belongs to a class of nitrophenyl-substituted oxiranes known for their utility as versatile chiral building blocks in stereoselective synthesis . Chiral epoxides like this are highly prized intermediates because the strained three-membered ring can be opened regioselectively and stereospecifically by a diverse range of nucleophiles . This reactivity allows for the controlled installation of two adjacent stereocenters, making it invaluable for constructing complex molecules, including bioactive natural products and active pharmaceutical ingredients (APIs) . The electron-withdrawing nitro group on the phenyl ring activates the oxirane ring toward nucleophilic attack, influencing both the reactivity and regioselectivity of ring-opening reactions . While the 4-nitrophenyl (para-) isomer is more extensively documented, the 3-nitrophenyl (meta-) isomer offers distinct electronic and steric properties for specialized research applications. Potential research trajectories for this scaffold include its use in novel rearrangement reactions to synthesize complex molecular architectures and its role as a substrate in enzymatic studies and biocatalysis, for instance, in probing the activity and specificity of epoxide hydrolases . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3 B8733733 (R)-2-(3-nitrophenyl)oxirane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

(2R)-2-(3-nitrophenyl)oxirane

InChI

InChI=1S/C8H7NO3/c10-9(11)7-3-1-2-6(4-7)8-5-12-8/h1-4,8H,5H2/t8-/m0/s1

InChI Key

VVZFDVJTIOLMKC-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](O1)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Mechanistic Investigations of R 2 3 Nitrophenyl Oxirane Transformations

Acid-Catalyzed Rearrangement Mechanisms

Under acidic conditions, (R)-2-(3-nitrophenyl)oxirane can undergo skeletal reorganization to form carbonyl compounds. The Meinwald rearrangement is a key pathway in this process, and its mechanism has been the subject of detailed investigation.

The Meinwald rearrangement is a classic acid-catalyzed isomerization of epoxides to aldehydes or ketones. nih.gov For aryl-substituted oxiranes like this compound, this rearrangement typically proceeds through a carbocation intermediate. The reaction is initiated by the protonation of the epoxide oxygen, followed by the cleavage of a carbon-oxygen bond to form a more stable carbocation. Subsequent 1,2-hydride or aryl shifts lead to the final carbonyl product. The specific pathway and product distribution can be influenced by the catalyst and reaction conditions. nih.govresearchgate.net

Recent studies have explored the use of various catalysts to promote the Meinwald rearrangement. For instance, mesoporous aluminosilicates have been shown to efficiently catalyze this rearrangement in non-nucleophilic solvents. researchgate.netsci-hub.sersc.org These solid acid catalysts provide a high surface area and tunable acidity, facilitating the transformation of epoxides into their corresponding aldehydes or ketones. sci-hub.sersc.org In some cases, the rearrangement can be part of a tandem reaction sequence, where the resulting aldehyde is trapped in situ to form other derivatives like acetals. sci-hub.sersc.org

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex mechanisms of oxirane rearrangements. researchgate.net Computational studies allow for the detailed examination of reaction energetics, transition state geometries, and the influence of various factors on the reaction pathway. nih.govacs.org For the Meinwald rearrangement, DFT calculations can help to map out the potential energy surface, identifying the most favorable reaction coordinates. nih.gov

These theoretical investigations have confirmed that the acid-catalyzed rearrangement of epoxides can proceed through several alternative pathways, often involving distinct phases of ring opening, carbon-carbon bond rotation, and the final migration of a hydrogen or alkyl group. nih.gov In some instances, a concerted pathway where these phases occur simultaneously has been identified. nih.gov The choice between a stepwise mechanism involving a discrete carbocation intermediate and a more concerted process is influenced by the substitution pattern of the epoxide and the nature of the catalyst.

The table below summarizes key findings from computational studies on epoxide rearrangements, which provide a theoretical framework for understanding the behavior of this compound.

Computational MethodKey Findings on Epoxide RearrangementReference
Density Functional Theory (DFT)Elucidation of stepwise vs. concerted pathways in BF3-catalyzed Meinwald rearrangement. nih.gov
DFTAnalysis of reaction mechanisms involving zwitterionic or BF3 addition compound intermediates. nih.gov
Constrained DFTModeling of photochemical ring-opening of oxirane, confirming a multi-step mechanism. nih.govacs.org

Substituents on the aryl ring and adjacent functional groups can exert profound control over the course of the rearrangement. researchgate.net In the case of nitrophenyl-substituted oxiranes, the position of the nitro group is critical. For instance, with an ortho-nitro substituent, direct involvement of the nitro group in the oxirane ring-opening has been observed. This participation can lead to novel rearrangement sequences, deviating from the classical Meinwald pathway. researchgate.netrsc.org

Furthermore, the presence of other functional groups, such as an amide, can introduce cooperative effects. The amide carbonyl oxygen can act as a proton shuttle, facilitating hydrogen shifts required for the rearrangement. This intramolecular assistance can lower the activation energy for specific pathways, leading to high selectivity. The interplay between the aryl group and an adjacent amide group can create a synergistic effect that directs the oxirane-opening and subsequent rearrangement steps. researchgate.net

Nucleophilic Ring-Opening Mechanisms

The strained three-membered ring of this compound makes it susceptible to attack by nucleophiles, leading to ring-opening products. The regioselectivity and stereospecificity of this cleavage are key mechanistic features.

The ring-opening of unsymmetrical epoxides can, in principle, yield two different regioisomers. The outcome of the reaction is highly dependent on the reaction conditions (acidic or basic) and the nature of the nucleophile. vu.nlyoutube.comyoutube.com Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. youtube.com This attack occurs from the backside, resulting in an inversion of stereochemistry at the attacked carbon center.

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The regioselectivity in this case is governed by a combination of steric and electronic factors. vu.nl The attack generally occurs at the carbon atom that can better stabilize a positive charge, which is often the more substituted carbon. However, the transition state has significant SN2 character, and the nucleophile still attacks from the backside, leading to inversion of configuration.

The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electrophilicity of the carbon atoms in the oxirane ring. nih.gov The nitro group deactivates the aromatic ring towards electrophilic substitution and withdraws electron density from the benzylic position through inductive and resonance effects. nih.govquora.com This electronic effect increases the partial positive charge on the benzylic carbon of the oxirane ring, making it more susceptible to nucleophilic attack.

Even under acidic conditions, where attack at the more substituted carbon is generally favored, a strong electron-withdrawing group can alter the regioselectivity. jsynthchem.com In such cases, the nucleophile may preferentially attack the less sterically hindered carbon, even though the benzylic carbon has increased electrophilicity. This is because the development of positive charge at the benzylic position is destabilized by the electron-withdrawing nature of the nitro group. Therefore, the interplay between steric hindrance and electronic effects dictates the final regiochemical outcome of the ring-opening reaction.

Regioselectivity and Stereospecificity of Oxirane Ring Cleavage

Formation and Reactivity of Acyclic and Activated Epoxide Intermediates

The transformation of this compound, particularly in ring-opening reactions, is dictated by the formation of activated intermediates. Under acidic conditions, the reaction is initiated by the protonation of the epoxide's oxygen atom. viu.cachemistrysteps.com This activation creates a highly reactive electrophilic species, as the protonated oxygen becomes a much better leaving group.

The presence of the 3-nitrophenyl group significantly influences the subsequent steps. Although the nitro group is electron-withdrawing, the phenyl ring can stabilize a positive charge at the adjacent benzylic carbon (the carbon atom of the epoxide ring attached to the phenyl group) through resonance. Consequently, the bond between the benzylic carbon and the protonated oxygen weakens, and the transition state develops significant carbocation-like character at this position. viu.ca This activated epoxide intermediate does not typically rearrange to a full, discrete carbocation but exists in a state that is best described as a hybrid between an SN1 and SN2 transition state. chemistrysteps.com A weak nucleophile will then preferentially attack this more electrophilic, charge-stabilized benzylic carbon, leading to the formation of an acyclic product. viu.camagtech.com.cn The reactivity of the epoxide is greatly enhanced by the substantial ring strain of the three-membered ring, which is relieved upon nucleophilic attack. chemistrysteps.comnih.gov

Stereochemical Inversion and Retention in Ring-Opening Reactions

The stereochemical outcome of ring-opening reactions of this compound is a critical aspect of its reactivity. These reactions proceed via a mechanism that is stereospecific. The nucleophilic attack on one of the epoxide's carbon atoms occurs from the backside, in a manner characteristic of an SN2 reaction. chemistrysteps.com This backside attack forces an inversion of the stereochemical configuration at the carbon center being attacked.

For this compound, there are two potential sites for nucleophilic attack: the benzylic carbon (Cα) and the non-benzylic, terminal carbon (Cβ).

Attack at the Benzylic Carbon: When a weak nucleophile attacks the more electrophilic benzylic carbon under acidic conditions, the stereochemistry at this carbon is inverted. The original (R) configuration of the epoxide is determined by the stereochemistry at this benzylic carbon. Therefore, the resulting product will have an (S) configuration at this position.

Attack at the Terminal Carbon: When a strong, sterically unhindered nucleophile attacks the less substituted terminal carbon under basic or neutral conditions, the configuration at this carbon is inverted. magtech.com.cnnih.gov

Reductive Transformation Mechanisms

The reduction of this compound can be targeted at either the nitro group or the epoxide ring, with the latter being the focus here. The mechanisms for reducing the oxirane ring fall into two main categories: catalytic hydrogenation and hydride reduction.

Pathways for Catalytic Hydrogenation of the Epoxide Ring

Catalytic hydrogenation involves the addition of hydrogen (H₂) across a C-O bond of the epoxide ring, a process known as hydrogenolysis, which requires a metal catalyst. The mechanism typically involves the oxidative addition of the metal (such as Platinum, Palladium, or Nickel) into one of the C–O bonds of the strained ring. psu.edu

The regioselectivity of this ring-opening is influenced by both steric and electronic factors, and the choice of catalyst can play a decisive role. psu.edu

Mechanism with Platinum/Palladium: For catalysts like Pt or Pd, the reaction is often governed by sterics. The catalyst preferentially facilitates insertion into the less sterically hindered C-O bond, which for this compound is the bond at the terminal carbon. This would lead to the formation of 1-(3-nitrophenyl)propan-2-ol.

Mechanism with Nickel: With a catalyst like Raney Nickel, electronic factors can become more dominant. Due to Nickel's higher electron affinity, the bond cleavage may become more ionic in character, with the Ni-O bond forming before the Ni-C bond. This can lead to a buildup of partial positive charge on the more substituted benzylic carbon, favoring cleavage of the benzylic C-O bond and resulting in the formation of 2-(3-nitrophenyl)propan-1-ol. psu.edu

It is important to note that in many cases, catalytic hydrogenation of molecules containing a nitro group, such as 3-nitrostyrene (B1585535) (the precursor to the epoxide), often results in the selective reduction of the nitro group to an amine, while leaving other functional groups intact. researchgate.netrsc.orgrsc.org Achieving selective hydrogenation of the epoxide ring without reducing the nitro group requires careful selection of the catalyst and reaction conditions.

Mechanism of Hydride Reductions

The reduction of this compound can also be achieved using metal hydride reagents, such as Lithium aluminum hydride (LiAlH₄). These reagents act as a source of the potent nucleophile, the hydride ion (H⁻). uop.edu.pkmdma.ch The mechanism of this reduction is a nucleophilic ring-opening reaction that follows an SN2 pathway. nih.gov

The hydride ion, being a strong and small nucleophile, attacks one of the electrophilic carbons of the epoxide ring. uop.edu.pk Due to steric considerations, the attack preferentially occurs at the less sterically hindered terminal carbon atom. nih.gov The reaction proceeds as follows:

The hydride ion attacks the terminal carbon from the backside, leading to the cleavage of the C-O bond at that position.

This concerted step results in the formation of an intermediate alkoxide.

A subsequent aqueous or acidic workup protonates the alkoxide to yield the final alcohol product. uop.edu.pk

Following this regioselective pathway, the hydride reduction of this compound is expected to predominantly yield 1-(3-nitrophenyl)ethan-2-ol. The reaction proceeds with inversion of configuration at the terminal carbon.

Biocatalytic Transformation Mechanisms

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. nih.gov These biocatalysts are of significant interest due to their often high regio- and enantioselectivity, operating under mild conditions.

Active Site Flexibility and Substrate Specificity in Epoxide Hydrolases

The mechanism of epoxide hydrolases belonging to the α/β-hydrolase fold superfamily involves a two-step process. For a substrate like this compound, the transformation within the enzyme's active site proceeds as follows:

A nucleophilic aspartate residue in the active site attacks one of the epoxide carbons, opening the ring and forming a covalent hydroxyalkyl-enzyme intermediate.

A water molecule, activated by a histidine residue in the catalytic triad, then hydrolyzes this ester intermediate, releasing the diol product and regenerating the enzyme for the next catalytic cycle.

Studies on epoxide hydrolases from various sources, including Phaseolus vulgaris (PvEH2), have demonstrated their ability to act on nitrostyrene (B7858105) oxides. nih.gov The active site of these enzymes is a hydrophobic pocket that must accommodate the substrate in a specific orientation to facilitate the reaction. The flexibility of certain regions, such as loop domains near the active site, allows the enzyme to adapt to substrates of varying size and shape, including those with bulky substituents like the nitrophenyl group. psu.edu

This structural adaptability is key to the enzyme's substrate specificity. The precise positioning of the epoxide within the active site, governed by interactions between the substrate and amino acid residues, determines which of the two epoxide carbons is presented to the nucleophilic aspartate. This, in turn, dictates the regioselectivity of the initial ring-opening step. For aryl epoxides, the attack often occurs preferentially at the terminal (Cβ) carbon. nih.gov

Furthermore, the enzyme can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer from a racemic mixture much faster than the other in a process known as kinetic resolution. nih.govnih.gov In some cases, as with the hydrolysis of racemic m-nitrostyrene oxide by PvEH2, the enzyme can display enantioconvergent behavior, transforming both enantiomers of the starting material into a single enantiomer of the diol product. nih.gov This is achieved through the enzyme attacking the benzylic carbon of one epoxide enantiomer and the terminal carbon of the other, with both attacks leading to the same chiral diol product.

The efficiency of these biocatalytic transformations can be influenced by reaction conditions. High substrate concentrations of m-nitrostyrene oxide have been shown to cause inhibition of the PvEH2 enzyme, a challenge that can be mitigated by using a two-phase system (e.g., petroleum ether/buffer) to control the substrate concentration in the aqueous phase. nih.gov

SubstrateEnzymeSystemConcentrationProductEnantiomeric Excess (eeₚ)Yield
rac-m-NSOE. coli/pCold-pveh2Phosphate (B84403) Buffer15 mM(R)-m-NPED86.0%-
rac-m-NSOE. coli/pCold-pveh2Petroleum Ether / Buffer40 mM(R)-m-NPED99.0%98.2%
rac-o-NSOE. coli/Aueh2Pure Water20 mM(R)-o-NPED95.3%49.8%
rac-p-NSOAspergillus nigerBuffer with DMSO4.5 mM(R)-p-NPED>99% (for remaining S-epoxide)~50%

Data compiled from studies on meta-, ortho-, and para-nitrostyrene oxide. nih.govnih.govnih.gov m-NSO: m-nitrostyrene oxide; o-NSO: o-nitrostyrene oxide; p-NSO: p-nitrostyrene oxide; m-NPED: m-nitrophenyl-1,2-ethanediol; o-NPED: o-nitrophenyl-1,2-ethanediol; p-NPED: p-nitrophenyl-1,2-ethanediol.

Computational Modeling of Enzyme-Substrate Interactions and Enantioselectivity

Detailed computational modeling studies specifically investigating the enzyme-substrate interactions of this compound to elucidate the molecular basis of enantioselectivity are not extensively available in publicly accessible scientific literature. General principles of computational enzyme modeling, however, provide a framework for how such investigations would be theoretically approached.

Computational methods such as molecular docking, quantum mechanics (QM), and molecular dynamics (MD) simulations are powerful tools for understanding how a substrate like this compound might bind within the active site of an enzyme, such as an epoxide hydrolase, and how this binding dictates the stereochemical outcome of the reaction.

Theoretical Approach to Modeling this compound Interactions:

A computational study would typically begin by building a three-dimensional model of the target enzyme, often based on an existing crystal structure. The (R)- and (S)-enantiomers of 2-(3-nitrophenyl)oxirane (B3000289) would then be "docked" into the enzyme's active site. These docking simulations predict the most likely binding poses for each enantiomer.

The analysis would focus on key interactions between the substrate and the amino acid residues of the enzyme's active site. For an epoxide hydrolase, this would involve identifying the catalytic residues (e.g., the nucleophilic aspartate and the proton-donating tyrosine or histidine) and observing their proximity and orientation relative to the oxirane ring of the substrate.

Explaining Enantioselectivity:

The enantioselectivity of an enzyme is explained by differences in the binding and/or reactivity of the two enantiomers in the active site. For instance, the (R)-enantiomer might fit more snugly, allowing for optimal positioning of the oxirane ring for nucleophilic attack by a catalytic residue. In contrast, the (S)-enantiomer might bind in a less favorable orientation due to steric clashes between its nitrophenyl group and the enzyme's active site residues.

Molecular dynamics simulations could further refine these findings by simulating the movement of the enzyme-substrate complex over time. This would provide insights into the stability of the binding poses and the conformational changes that occur during the catalytic process. By calculating the binding free energies for each enantiomer, researchers can quantitatively predict which one is favored.

While specific data tables and detailed research findings for this compound are not available, the table below illustrates the type of data that would be generated from such a computational study to compare the interactions of the (R)- and (S)-enantiomers.

Hypothetical Interaction Data for 2-(3-nitrophenyl)oxirane Enantiomers with an Epoxide Hydrolase Active Site

Enantiomer Binding Energy (kcal/mol) Key Interacting Residue Interaction Type Distance (Å)
(R) -8.5 Asp192 Hydrogen Bond 2.8
(R) Tyr314 Pi-Stacking 4.2
(S) -6.2 Asp192 Hydrogen Bond 3.5

Note: This table is purely illustrative of the methodology and does not represent actual experimental or computational data for this compound.

Ultimately, the absence of specific computational studies on this compound highlights a gap in the current scientific literature. Such research would be valuable for a complete understanding of its enzymatic transformations and for the rational design of biocatalysts with tailored selectivity.

Reactions and Synthetic Elaborations of R 2 3 Nitrophenyl Oxirane

Divergent Ring-Opening Reactions for Functionalization

The high ring strain (approximately 13 kcal/mol) of the oxirane ring is the driving force for ring-opening reactions. chemistrysteps.commasterorganicchemistry.com These reactions can be catalyzed under both acidic and basic/neutral conditions, often proceeding via SN2 or SN1-like mechanisms, which dictates the regiochemical outcome of the nucleophilic attack. libretexts.orgiicbe.org

The reaction of (R)-2-(3-nitrophenyl)oxirane with various nucleophiles provides a direct route to a range of functionalized β-substituted alcohols. The regioselectivity of the attack on the two non-equivalent carbons of the oxirane ring—the benzylic carbon (C1) and the terminal carbon (C2)—is highly dependent on the reaction conditions and the nature of the nucleophile.

The aminolysis of epoxides is a fundamental method for the synthesis of β-amino alcohols, which are crucial building blocks in pharmaceutical chemistry. rsc.orgrroij.com The reaction of this compound with primary or secondary amines proceeds with high stereospecificity, yielding enantiopure amino alcohols. The regioselectivity is dictated by the reaction mechanism. Under neutral or basic conditions, the reaction follows a pure SN2 pathway, where the amine nucleophilically attacks the less sterically hindered terminal carbon (C2). growingscience.com Conversely, in the presence of a Lewis or Brønsted acid catalyst, the reaction is directed towards the benzylic carbon (C1), which can better stabilize the partial positive charge that develops in the transition state. rsc.org This catalyst-controlled regioselectivity allows for the selective synthesis of two different constitutional isomers from the same starting epoxide. rsc.org

Nucleophile (Amine)ConditionsMajor Product RegioisomerProduct Name
Aniline (B41778)Neutral (e.g., heat in alcohol)Attack at C2(R)-2-anilino-1-(3-nitrophenyl)ethan-1-ol
AnilineLewis Acid (e.g., Y(OTf)₃)Attack at C1(R)-1-anilino-1-(3-nitrophenyl)ethan-2-ol
BenzylamineNeutral (e.g., heat)Attack at C2(R)-2-(benzylamino)-1-(3-nitrophenyl)ethan-1-ol
DiethylamineNeutral (e.g., heat)Attack at C2(R)-2-(diethylamino)-1-(3-nitrophenyl)ethan-1-ol

The ring-opening of epoxides with hydrogen halides (HX) provides a direct route to halohydrins. libretexts.org This reaction with this compound can also exhibit regioselectivity dependent on the reaction conditions. The reaction proceeds via an SN2 mechanism, resulting in an anti-addition of the halide and hydroxyl groups. chemistrysteps.com When anhydrous acids are used, the halide anion attacks one of the epoxide carbons. For a styrene (B11656) oxide derivative like this compound, which has a tertiary-like benzylic carbon, the attack occurs preferentially at this more substituted position due to the development of significant carbocationic character at this center in the transition state. libretexts.org This results in the formation of the corresponding trans-halohydrin.

Halogen SourceConditionsMajor Product RegioisomerProduct Name
HCl (anhydrous)EtherAttack at C1 (benzylic)(R)-2-chloro-2-(3-nitrophenyl)ethan-1-ol
HBr (anhydrous)EtherAttack at C1 (benzylic)(R)-2-bromo-2-(3-nitrophenyl)ethan-1-ol
TiCl₄ / LiClCH₂Cl₂Attack at C2 (less hindered)(R)-1-chloro-1-(3-nitrophenyl)ethan-2-ol

While 1,3-dioxolanes are typically formed from the condensation of a carbonyl compound and a 1,2-diol, they can also be synthesized from epoxides through a tandem reaction sequence. prepchem.comorganic-chemistry.org For this compound, this can be achieved via an initial acid-catalyzed rearrangement to an aldehyde (see section 4.2), followed by an in situ acetalization. sci-hub.se Mesoporous aluminosilicates have been shown to be effective catalysts for this tandem Meinwald rearrangement/acetalization process. sci-hub.se The reaction of the epoxide with an orthoformate in the presence of the catalyst yields the corresponding dimethyl or diethyl acetal (B89532) of 3-nitrophenylacetaldehyde. If ethylene (B1197577) glycol is used, the cyclic 1,3-dioxolane (B20135) derivative is formed.

ReagentCatalystProduct
Trimethyl orthoformateMesoporous Aluminosilicate (AS-2)2-(1,1-dimethoxyethyl)-1-nitrobenzene
Ethylene Glycolp-Toluenesulfonic acid (after rearrangement)2-(3-nitrophenyl)-1,3-dioxolane

The reduction of epoxides provides a direct pathway to alcohols. The reaction of this compound with hydride reagents, such as lithium aluminum hydride (LiAlH₄), proceeds via an SN2 mechanism. chemistrysteps.com The hydride nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. In this case, the attack occurs at the terminal C2 position, leading to the formation of (R)-1-(3-nitrophenyl)ethan-2-ol as the major product. This regioselectivity is a hallmark of hydride reductions on aryloxiranes under standard conditions. organic-chemistry.org

Reducing AgentSolventMajor Product
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF(R)-1-(3-nitrophenyl)ethan-2-ol
Sodium Borohydride (with catalyst)Dioxane / H₂O(R)-1-(3-nitrophenyl)ethan-2-ol

Nucleophilic Additions with Carbon, Nitrogen, and Oxygen Nucleophiles

Rearrangement Reactions for Scaffold Diversification

Beyond ring-opening additions, epoxides can undergo rearrangement reactions, typically under acidic conditions, to yield carbonyl compounds. The most prominent of these is the Meinwald rearrangement, which transforms epoxides into aldehydes or ketones. nih.govnih.gov For this compound, which is a 2-aryl substituted epoxide, this Lewis acid-catalyzed reaction leads to the formation of an aldehyde. The reaction proceeds through a transition state with significant carbocationic character at the benzylic carbon, followed by a 1,2-hydride shift to yield 2-(3-nitrophenyl)acetaldehyde. This rearrangement provides a valuable method for converting the oxirane into a different functional group, thereby diversifying the available molecular scaffolds for further synthesis. sci-hub.sersc.orgresearchgate.net

CatalystSolventProductReaction Type
Bismuth triflate (Bi(OTf)₃)THF2-(3-nitrophenyl)acetaldehydeMeinwald Rearrangement
Mesoporous Aluminosilicate (AS-2)Dichloromethane2-(3-nitrophenyl)acetaldehydeMeinwald Rearrangement

Formation of Oxalamides and Anthranilic Acid Derivatives

The synthesis of anthranilic acid derivatives, which are important precursors for many organic compounds and commercial drugs, can be achieved through various established methods. ekb.eg While direct conversion from this compound is not prominently documented, plausible synthetic routes can be extrapolated from known chemical transformations. A key step would involve the reduction of the nitro group to an amine, followed by reactions to construct the carboxylic acid functionality ortho to the amino group.

One established industrial method for producing anthranilic acid involves the Hofmann rearrangement of phthalimide, which is derived from the oxidation of o-xylene. ekb.eg Other methods include the copper-catalyzed coupling of 2-halogenobenzoic acids with aromatic amines and iron-catalyzed ortho-amination of aromatic carboxamides. ekb.egnih.gov A transfer hydrogenative coupling strategy using 2-nitroaryl methanols has also been developed as a transition-metal-catalyst-free approach. rsc.org

For derivatives originating from this compound, a hypothetical pathway would first involve the nucleophilic ring-opening of the epoxide to generate a 1-(3-nitrophenyl)ethane-1,2-diol derivative. Subsequent reduction of the nitro group to an aniline would yield an amino-diol. The formation of the carboxylic acid group to complete the anthranilic acid scaffold would then require C-H activation and carboxylation, a challenging but increasingly feasible transformation in modern organic synthesis.

Synthesis of Indoles and Other Heterocyclic Structures

The this compound moiety serves as a precursor for various heterocyclic compounds, notably indoles and oxazaheterocycles. The synthesis of indoles often involves the strategic use of the nitro group. For instance, the Bartoli indole (B1671886) synthesis utilizes ortho-substituted nitroarenes reacting with vinyl Grignard reagents to form 7-substituted indoles. bhu.ac.in Another relevant method is the reductive cyclization of 2-(2-nitroaryl)acetonitriles, which can be catalyzed by cobalt-rhodium heterobimetallic nanoparticles. organic-chemistry.org

A more direct application involves the ring-opening of the epoxide. The resulting 2-amino-1-(3-nitrophenyl)ethanol (B8805461) derivative is a key intermediate for further heterocyclization. Reactions of analogous 2-amino-1-(4-nitrophenyl)ethanol (B107438) derivatives with electrophilic reagents like carbonyldiimidazole, oxalyl chloride, benzaldehyde, and formaldehyde (B43269) have been shown to produce a variety of oxazaheterocycles, including 1,3-oxazolidin-2-ones, morpholin-2,3-diones, and 1,3-oxazolidines. researchgate.net This demonstrates a versatile pathway to five- and six-membered heterocyclic systems. researchgate.netbeilstein-journals.org

The general reaction schemes for these transformations are presented below:

Starting MaterialReagentProduct Type
2-Amino-1-(nitrophenyl)ethanolCarbonyldiimidazole1,3-Oxazolidin-2-one
2-Amino-1-(nitrophenyl)ethanolOxalyl ChlorideMorpholin-2,3-dione
2-Amino-1-(nitrophenyl)ethanolAldehydes (e.g., Benzaldehyde)1,3-Oxazolidine

Derivatization for Chiral Ligand and Auxiliary Development

The inherent chirality of this compound makes it an excellent starting material for the development of chiral ligands and auxiliaries, which are fundamental tools in asymmetric synthesis. wikipedia.orgsigmaaldrich.com

Transformation to Aniline-Containing Amino Alcohols

A critical transformation is the conversion of the nitrophenyl oxirane into an aniline-containing amino alcohol. This process typically involves two key steps: the nucleophilic ring-opening of the epoxide and the reduction of the nitro group. These steps can be performed in a tandem, one-pot synthesis. nih.gov

The ring-opening of epoxides with amines is a well-established method for creating β-amino alcohols. researchgate.netrroij.com This reaction can be catalyzed by various agents or, in some cases, proceed without a catalyst in polar solvents. rsc.orgmdpi.com The subsequent reduction of the nitro group to an aniline is commonly achieved using catalytic hydrogenation, for example, with a Pd/C catalyst and a hydrogen source like methanol. nih.gov This tandem approach efficiently generates chiral 1-(3-aminophenyl)-2-(alkylamino)ethanols, which are versatile intermediates.

Subsequent Alkylation and Functionalization Procedures to Chiral Ligands and Bases

The aniline-containing amino alcohols derived from this compound are precursors to a wide array of chiral ligands and bases. Further functionalization, typically through alkylation, allows for the tuning of steric and electronic properties. beilstein-journals.org

N-alkylation of the amino groups can be achieved using various alkylating agents. Hydrogen-borrowing alkylation reactions, for example, can employ other alcohols as alkylating agents in the presence of an iridium catalyst. ox.ac.uk These amino alcohol derivatives can be anchored to polymer resins, such as Merrifield resins, to create heterogeneous catalysts that are easily recoverable. nih.gov The resulting polymer-supported amino alcohols have been successfully used as catalytic ligands in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.gov

The combination of the aromatic ring, the amino groups, and the hydroxyl group provides multiple points for modification, enabling the synthesis of a diverse library of ligands for asymmetric catalysis.

Application as Chiral Auxiliaries in Asymmetric Inductions

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net The chiral amino alcohols and their derivatives obtained from this compound are well-suited for this purpose. nih.gov

These molecules can be attached to a substrate, for instance, by forming an amide with a carboxylic acid. The inherent chirality of the auxiliary then directs subsequent reactions, such as alkylations or aldol (B89426) reactions, to proceed with high diastereoselectivity. nih.gov For example, oxazolidinone auxiliaries, which can be formed from 1,2-amino alcohols, are widely used to control the stereochemistry of enolate reactions. researchgate.net After the desired stereocenter has been set, the auxiliary can be cleaved and recovered for reuse. sigmaaldrich.com The versatility and predictable stereochemical control offered by amino alcohol-based auxiliaries make them valuable tools in the synthesis of enantiomerically pure compounds. nih.gov

Tandem and Multicomponent Reactions Featuring the Epoxide Moiety

The reactivity of the epoxide ring in this compound allows it to participate in tandem and multicomponent reactions (MCRs), which are highly efficient processes that form multiple bonds in a single operation. wikipedia.orgepfl.ch

A key example is the tandem synthesis of β-amino alcohols directly from nitroarenes and epoxides. nih.gov In this process, a catalyst such as Pd/C facilitates both the transfer hydrogenation of the nitro group to an aniline in situ and the subsequent nucleophilic attack of the newly formed aniline on the epoxide ring. nih.gov This avoids the need to isolate the intermediate aniline, streamlining the synthesis.

Table of Reaction Conditions for Tandem Synthesis

NitroareneEpoxideCatalystH-SourceYield
NitrobenzeneCyclohexene OxidePd/CMethanol83%
4-Fluoro nitrobenzeneCyclohexene OxidePd/CMethanol70%
NitrobenzenePropylene OxidePd/CMethanol70%

Data sourced from a study on tandem synthesis of β-amino alcohols. nih.gov

Multicomponent reactions (MCRs) combine three or more reactants in one pot to form a product that incorporates portions of all starting materials. wikipedia.orgnih.gov The epoxide can act as one of the components, undergoing ring-opening by a nucleophile generated from the other components. For example, in Ugi or Passerini reactions, which are classic isocyanide-based MCRs, the epoxide could potentially be opened by an amine or carboxylic acid component, introducing a hydroxyethyl (B10761427) functionality into the final complex molecular scaffold. mdpi.com Such strategies enable the rapid construction of diverse and complex molecules from simple precursors in a highly atom-economical fashion.

Integration with "Click" Chemistry (e.g., Biocatalytic Epoxide Ring Opening and Azide-Alkyne Cycloaddition)

The convergence of biocatalysis and "click" chemistry offers a powerful and green strategy for the efficient synthesis of chiral compounds. A prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the rapid and regioselective formation of 1,2,3-triazoles. chapman.edu this compound is an excellent substrate for a chemoenzymatic approach that culminates in a CuAAC reaction. This process typically involves two key steps: the biocatalytic ring-opening of the epoxide with an azide (B81097) source to generate a chiral β-azido alcohol, followed by the copper-catalyzed cycloaddition of this intermediate with an alkyne.

Biocatalytic Epoxide Ring Opening:

The enantioselective ring-opening of aromatic epoxides can be efficiently catalyzed by enzymes, particularly halohydrin dehalogenases (HHDHs). These enzymes can facilitate the azidolysis of epoxides to produce chiral 1,2-azido alcohols with high enantiomeric excess. While specific studies on this compound are not extensively detailed in the available literature, research on the closely related substrate, 2-(4-nitrophenyl)oxirane, provides significant insights into this transformation.

In a notable study, the halohydrin dehalogenase from Agrobacterium radiobacter (HheC) was employed for the enantioselective azidolysis of racemic 2-(4-nitrophenyl)oxirane. The reaction, conducted in a potassium phosphate (B84403) buffer, demonstrated excellent conversion and high enantioselectivity. This biocatalytic step yields the corresponding chiral β-azido alcohol, which is a key precursor for the subsequent click reaction. The enzymatic nature of this transformation ensures mild reaction conditions and high stereochemical control, which are often challenging to achieve through traditional chemical methods.

Azide-Alkyne Cycloaddition:

The versatility of this method is further enhanced by the wide range of commercially available or readily synthesized alkynes, allowing for the creation of a diverse library of chiral hydroxy triazoles. These triazole-containing molecules are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities.

Table 1: One-Pot Chemoenzymatic Synthesis of Chiral Hydroxy Triazoles from Aromatic Epoxides Data extrapolated from studies on analogous substrates.

Epoxide SubstrateEnzymeNucleophileAlkyne PartnerProductEnantiomeric Excess (ee)
2-(4-nitrophenyl)oxiraneHheCNaN₃Phenylacetylene1-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(4-nitrophenyl)ethanol>99%
2-(4-nitrophenyl)oxiraneHheCNaN₃Propargyl alcohol1-(1-(hydroxymethyl)-1H-1,2,3-triazol-4-yl)-2-(4-nitrophenyl)ethanol>99%
This compoundHheC (predicted)NaN₃Various alkynesChiral 1,2,3-triazole derivativesHigh (predicted)

Complex Molecule Assembly Strategies

The chiral nature and functional group handles of this compound make it a valuable synthon for the assembly of more complex and biologically active molecules. The primary strategy involves the regioselective and stereospecific ring-opening of the epoxide to introduce new functionalities and extend the carbon skeleton.

Synthesis of Chiral β-Amino Alcohols:

One of the most important applications of chiral epoxides is in the synthesis of enantiomerically pure β-amino alcohols. These structural motifs are present in a wide array of pharmaceuticals, including beta-blockers, antiviral agents, and antidepressants. The synthesis of a chiral β-amino alcohol from this compound can be achieved through a two-step process. First, the epoxide is ring-opened with an azide nucleophile, as described in the previous section, to yield a β-azido alcohol. Subsequent reduction of the azide group, typically through catalytic hydrogenation (e.g., using H₂/Pd-C) or with reagents like triphenylphosphine, affords the desired chiral β-amino alcohol.

This chiral 1-(3-nitrophenyl)-2-aminoethanol can then serve as a key intermediate in the synthesis of more complex molecules. For instance, it can be N-alkylated or N-acylated to introduce various side chains, leading to the construction of libraries of compounds for drug discovery. The nitro group on the phenyl ring can also be chemically manipulated, for example, by reduction to an amine, which can then be further functionalized.

Application in the Synthesis of Beta-Blockers:

A significant class of drugs that can be synthesized from chiral amino alcohols are beta-adrenergic receptor antagonists, commonly known as beta-blockers. wikipedia.org The general structure of many beta-blockers features an aryloxypropanolamine core. While the direct synthesis of beta-blockers from this compound is not explicitly documented, a plausible synthetic route can be envisioned based on established chemical transformations.

The synthesis would involve the initial ring-opening of the epoxide with a suitable amine (e.g., isopropylamine) to directly form the amino alcohol side chain. Alternatively, the aforementioned β-azido alcohol intermediate could be reduced and then alkylated. The resulting chiral amino alcohol, bearing the 3-nitrophenyl group, could then be further elaborated. For example, the nitro group could be reduced to an amine, diazotized, and hydroxylated to introduce a phenol (B47542) group, which could then be etherified to complete the synthesis of a beta-blocker analogue. This strategy highlights how this compound can be used as a chiral starting material to introduce stereochemical complexity in the synthesis of pharmaceutically relevant molecules.

Table 2: Potential Synthetic Utility of this compound in Complex Molecule Assembly

Starting MaterialKey TransformationIntermediatePotential Final Product Class
This compoundAzide ring-opening and reduction(R)-1-(3-nitrophenyl)-2-aminoethanolChiral ligands, Pharmaceutical intermediates
This compoundAmine ring-opening(R)-1-(3-nitrophenyl)-2-(alkylamino)ethanolBeta-blocker analogues
This compoundGrignard or organolithium ring-openingChiral 1-(3-nitrophenyl)alkane-1,2-diolsNatural product analogues

Computational and Theoretical Studies in R 2 3 Nitrophenyl Oxirane Chemistry

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule such as (R)-2-(3-nitrophenyl)oxirane, DFT is particularly useful for predicting reactivity patterns, understanding reaction pathways, and quantifying the electronic influence of its constituent parts—the oxirane ring, the phenyl group, and the electron-withdrawing nitro substituent.

The ring-opening of unsymmetrical epoxides by nucleophiles can proceed via two pathways, leading to different regioisomers. The regioselectivity is governed by a combination of steric and electronic factors. In acid-catalyzed reactions, the transition state has significant carbocationic character, and the nucleophile preferentially attacks the more substituted carbon atom (C2), which can better stabilize the positive charge. In base-catalyzed or neutral conditions, the reaction follows an SN2 mechanism, where the nucleophile typically attacks the less sterically hindered carbon atom (C3).

For this compound, the phenyl group is at C2 and a hydrogen is at C3. The electron-withdrawing nature of the meta-nitro group deactivates the phenyl ring but still influences the electronic distribution in the oxirane. DFT calculations can be employed to model the transition states for nucleophilic attack at both the C2 (benzylic) and C3 carbons. By calculating the activation energies (ΔG‡) for both pathways, the preferred site of attack can be predicted.

Computational studies on similar aromatic epoxides show that the benzylic position is often favored for attack due to electronic stabilization of the transition state. DFT calculations would involve optimizing the geometry of the reactants, the possible transition states, and the products. The calculated energy barriers provide a quantitative prediction of the regioselectivity.

Table 1: Illustrative DFT-Calculated Activation Energies for Nucleophilic Ring-Opening of this compound This table presents hypothetical data to illustrate the output of DFT calculations.

NucleophilePathwayAttacked CarbonCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Major Product
Azide (B81097) (N₃⁻)Path AC2 (Benzylic)18.5(R)-1-azido-1-(3-nitrophenyl)propan-2-ol
Path BC322.1
Methanol (CH₃OH, H⁺ cat.)Path AC2 (Benzylic)15.2(R)-1-methoxy-1-(3-nitrophenyl)propan-2-ol
Path BC319.8

Beyond simple ring-opening, epoxides can undergo complex rearrangements, often catalyzed by acids or bases. These can include hydride shifts, ring expansions, or rearrangements to form carbonyl compounds. For instance, aryl-substituted oxiranes can rearrange to form aldehydes or ketones. DFT is a crucial tool for mapping the potential energy surface of such reactions. rsc.org

By calculating the energies of intermediates and transition states, researchers can distinguish between competing mechanistic pathways, such as concerted versus stepwise processes. acs.orgnih.gov For this compound, a Lewis acid-catalyzed rearrangement could potentially lead to 2-(3-nitrophenyl)propanal. DFT calculations can model the initial coordination of the Lewis acid to the oxirane oxygen, the subsequent C-O bond cleavage to form a carbocationic intermediate, and the final 1,2-hydride shift. Comparing the energy profile of this pathway with that of a direct nucleophilic attack would reveal the likely experimental outcome under specific conditions.

The reactivity of the oxirane ring is significantly modulated by its substituents. The 3-nitrophenyl group in this compound exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-withdrawing resonance effect (-M). These effects decrease the electron density on the oxirane ring, making it more susceptible to nucleophilic attack compared to an unsubstituted styrene (B11656) oxide.

DFT can quantify these electronic effects through various analyses:

Natural Bond Orbital (NBO) Analysis: This method calculates the charge distribution on each atom, revealing the polarization of the C-O bonds in the oxirane ring. The carbon atoms would be expected to carry a more positive partial charge due to the nitro group, enhancing their electrophilicity.

Frontier Molecular Orbital (FMO) Theory: The energy and shape of the Lowest Unoccupied Molecular Orbital (LUMO) indicate the most likely site for nucleophilic attack. For this molecule, the LUMO is expected to have a large coefficient on the benzylic carbon (C2), suggesting it is the primary electrophilic center.

Table 2: Illustrative Calculated Electronic Properties of Substituted Styrene Oxides This table presents hypothetical data to illustrate the output of DFT calculations.

CompoundSubstituentLUMO Energy (eV)NBO Charge on C2Global Electrophilicity Index (ω)
Styrene Oxide-H-0.55+0.181.15
(R)-2-(4-methoxyphenyl)oxirane-OCH₃ (para)-0.48+0.151.08
This compound-NO₂ (meta)-1.25+0.251.98

Molecular Dynamics and Molecular Modeling

While DFT provides static pictures of molecules and transition states, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the study of dynamic processes, such as enzyme-substrate interactions and the conformational changes that influence selectivity in a solvent environment.

This compound is a chiral molecule and a potential substrate for enzymes like epoxide hydrolases (EHs). mdpi.com These enzymes catalyze the hydrolysis of epoxides to diols, often with high enantioselectivity and regioselectivity. MD simulations are invaluable for understanding the origin of this selectivity.

A typical simulation would involve placing the (R)-enantiomer of the substrate into the active site of an EH. The system is then solvated in a water box, and the trajectories of all atoms are calculated over nanoseconds. Analysis of these trajectories can reveal:

Binding Pose: The preferred orientation of the substrate within the active site.

Key Interactions: Hydrogen bonds, hydrophobic interactions, and π-stacking between the substrate and amino acid residues. For instance, the 3-nitrophenyl group might interact with aromatic residues like tyrosine or tryptophan. nih.gov

Near Attack Conformations (NACs): The frequency and geometry of conformations where the nucleophile (an aspartate residue in the enzyme and an activated water molecule) is perfectly positioned to attack one of the oxirane carbons. nih.govsigmaaldrich.com

By running separate simulations for the (R)- and (S)-enantiomers, the difference in binding stability and the frequency of productive NACs can explain the experimentally observed enantioselectivity of the enzyme.

Molecular modeling can also guide the design of synthetic chiral catalysts for the enantioselective ring-opening of racemic epoxides, a process known as kinetic resolution. In this process, a chiral catalyst preferentially reacts with one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Computational modeling of these systems, often using a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, can predict which enantiomer of a substrate like (±)-2-(3-nitrophenyl)oxirane will react faster with a given chiral catalyst (e.g., a chiral Co-salen complex). The model would calculate the transition state energies for the reaction of the catalyst with both the (R)- and (S)-enantiomers. The enantioselectivity (expressed as E = k_fast/k_slow) can be predicted from the difference in these activation energies (ΔΔG‡). This predictive power allows for the in silico screening of various catalysts and reaction conditions to optimize enantioselectivity before undertaking extensive laboratory work.

Theoretical Analysis of Oxirane Strain and Reactivity Analogues

The reactivity of the oxirane ring, the core functional group of this compound, is fundamentally governed by its inherent ring strain. researchgate.netnih.gov This strain arises from the deviation of the bond angles within the three-membered ring from the ideal tetrahedral angle. Computational and thermochemical studies have quantified the strain energy of the parent compound, oxirane, to be approximately 27.3 kcal/mol. masterorganicchemistry.com This substantial stored energy provides a thermodynamic driving force for ring-opening reactions, making epoxides valuable synthetic intermediates. nih.gov

The nature and number of substituents on the oxirane ring can significantly modulate its stability and reactivity. nih.gov Theoretical studies, often employing high-level ab initio and Density Functional Theory (DFT) calculations, have shown that substituents influence the ring strain energy. For instance, alkyl substituents generally lead to a reduction in strain energy compared to the unsubstituted oxirane. masterorganicchemistry.comacs.org This stabilization effect can be attributed to the electronic properties of the alkyl groups.

CompoundCalculated Strain Energy (kcal/mol)
Oxirane27.3
Methyloxirane26.5
Ethyloxirane26.2
gem-Dimethyloxirane24.7

This table presents computationally derived strain energies for oxirane and various alkyl-substituted analogues, illustrating the general trend of strain reduction with alkyl substitution. Data sourced from thermochemical and computational studies. nih.gov

In the case of this compound, the presence of the 3-nitrophenyl group introduces more complex electronic effects compared to simple alkyl substituents. The phenyl group itself, as seen in the analogue styrene oxide, allows for potential electronic communication with the oxirane ring. More significantly, the nitro moiety is a potent electron-withdrawing group. Theoretical and experimental electron density analyses on a series of acceptor-substituted epoxides have demonstrated that such groups exert a quantifiable influence on the geometry and electronic structure of the oxirane ring. nih.govacs.org

Computational studies reveal that strong electron-withdrawing substituents can lead to distinct structural changes in the epoxide ring. researchgate.netnih.govacs.org These effects are critical for understanding the reactivity of analogues like this compound.

EffectTheoretical Observation
C-C Bond LengthElongation of the C-C bond within the oxirane ring. researchgate.netnih.gov
Electron DensityMeasurable loss of electron density from the ring. nih.govacs.org
Reactivity ImplicationIncreased susceptibility to nucleophilic attack and potential for ring-opening via C-C bond cleavage. researchgate.net

This table summarizes the key effects of electron-withdrawing substituents on the oxirane ring as determined by theoretical and electron-density studies.

For this compound, the electron-withdrawing properties of the nitrophenyl substituent are predicted to cause a polarization of the C-O bonds and a decrease in electron density within the oxirane ring. nih.gov This electronic perturbation would make the ring carbons more electrophilic and thus more susceptible to nucleophilic attack, a cornerstone of epoxide chemistry. Furthermore, theoretical considerations suggest that strong acceptor groups, such as the 4-nitrophenyl group, can significantly lengthen the C-C bond of the epoxide ring, potentially facilitating ring-opening reactions through C-C bond scission. researchgate.net DFT studies on the reactivity of styrene oxide, a closely related analogue, have been instrumental in mapping the mechanistic pathways of its reactions, such as CO2 cycloaddition, providing a framework for predicting the behavior of more complex derivatives. mdpi.com Therefore, the reactivity of this compound is theoretically enhanced relative to unsubstituted oxirane or simple alkyl-substituted epoxides due to the pronounced electronic effects imparted by the nitrophenyl group.

Analytical Methodologies for Enantiomeric Purity and Structural Characterization

Chromatographic Techniques for Enantiomeric Excess Determination

The determination of the enantiomeric purity, or enantiomeric excess (e.e.), of (R)-2-(3-nitrophenyl)oxirane is critical. Chiral chromatography is the definitive method for separating and quantifying the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioseparation of chiral compounds, including oxiranes. researchgate.netnih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times.

For nitrophenyl oxirane derivatives, polysaccharide-based CSPs are particularly effective. researchgate.net Columns such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD or Chiralcel® OD) are frequently used. These CSPs offer a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for resolving the enantiomers of aromatic compounds like 2-(3-nitrophenyl)oxirane (B3000289). mdpi.com

The mobile phase typically consists of a mixture of a non-polar solvent, such as n-hexane, and a polar modifier, like isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve baseline separation with reasonable analysis times. mdpi.com Detection is commonly performed using a UV detector, as the nitrophenyl group provides strong chromophores.

Table 1: Representative Chiral HPLC Method Parameters for Styrene (B11656) Oxide Derivatives

Parameter Condition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Note: This table represents a typical starting point for method development for compounds structurally similar to 2-(3-nitrophenyl)oxirane.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another highly effective technique for determining the enantiomeric excess of volatile chiral compounds like substituted styrene oxides. sioc-journal.cnnih.gov The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a derivatized cyclodextrin. gcms.cz

For the analysis of styrene oxide and its derivatives, cyclodextrin-based CSPs, such as those containing heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, have demonstrated excellent enantioselectivity. researchgate.netrsc.org The sample is vaporized in a heated injector and carried through the column by an inert gas (e.g., helium or hydrogen). The differential interaction of the enantiomers with the chiral stationary phase results in their separation. A flame ionization detector (FID) is typically used for detection due to its high sensitivity for organic compounds.

Table 2: Typical Chiral GC Conditions for Styrene Oxide

Parameter Condition
Column Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin)
Carrier Gas Helium
Injector Temperature 220 °C
Oven Program 100 °C (hold 2 min), then ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

Note: This table provides a general method applicable to the enantioseparation of styrene oxide, which serves as a model for 2-(3-nitrophenyl)oxirane.

Spectroscopic Elucidation of Molecular Structure and Purity

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the chemical purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. uobasrah.edu.iq Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the oxirane ring and the aromatic ring. The oxirane protons (CH and CH₂) form a characteristic AMX spin system. The methine proton (CH) typically appears as a doublet of doublets around 4.0 ppm, while the two diastereotopic methylene (B1212753) protons (CH₂) appear as separate doublet of doublets between 2.8 and 3.2 ppm. The aromatic protons of the 3-nitrophenyl group will appear in the downfield region (7.5-8.5 ppm) with splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring.

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom. pressbooks.pub The two carbons of the oxirane ring are expected to resonate at approximately 50-55 ppm. The six aromatic carbons will appear in the 120-150 ppm range, with the carbon attached to the nitro group being the most deshielded.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(3-nitrophenyl)oxirane

¹H NMR Predicted δ (ppm) Multiplicity ¹³C NMR Predicted δ (ppm)
Oxirane CH ~4.0 dd Oxirane CH ~53
Oxirane CH₂ ~3.2 dd Oxirane CH₂ ~51
Oxirane CH₂' ~2.8 dd Aromatic C-NO₂ ~148
Aromatic H 7.5 - 8.5 m Aromatic C-H 120 - 135
Aromatic C-Oxirane ~140

Note: These are predicted values based on data for structurally similar compounds like styrene oxide and 3-nitrostyrene (B1585535). nih.gov The solvent used is typically CDCl₃.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula. For this compound (C₈H₇NO₃), the theoretical monoisotopic mass can be calculated. HRMS analysis, often using electrospray ionization (ESI), would typically detect the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the calculated mass to confirm the elemental composition.

Table 4: HRMS Data for this compound

Species Elemental Formula Calculated Exact Mass (m/z)
Neutral Molecule [M] C₈H₇NO₃ 165.0426
Protonated Molecule [M+H]⁺ C₈H₈NO₃⁺ 166.0504

Note: An experimental HRMS result matching the calculated value to within 0.003 Da would confirm the elemental formula. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the oxirane ring. The strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations are seen in the 1600-1450 cm⁻¹ region. The key vibrations for the oxirane ring include the C-H stretching around 3050 cm⁻¹ and the characteristic C-O-C asymmetric ring stretching (ether linkage) near 1250 cm⁻¹ and symmetric stretching around 850-950 cm⁻¹. researchgate.net

Table 5: Expected IR Absorption Bands for 2-(3-nitrophenyl)oxirane

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic & Oxirane
~1530 N-O Asymmetric Stretch Nitro (NO₂)
~1350 N-O Symmetric Stretch Nitro (NO₂)
~1600, ~1475 C=C Stretch Aromatic Ring
~1250 C-O-C Asymmetric Stretch Oxirane Ring
~880 C-O-C Symmetric Stretch Oxirane Ring

Note: These values are based on typical IR frequencies for the respective functional groups and data from the related compound 3-nitrostyrene. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography stands as a definitive method for the unambiguous determination of the absolute configuration of chiral molecules and provides precise details of their three-dimensional structure in the solid state. This powerful analytical technique allows for the elucidation of atomic positions, bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. Furthermore, it reveals the packing arrangement of molecules within the crystal lattice and the nature of intermolecular interactions that stabilize the solid-state structure.

Despite a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no specific single-crystal X-ray diffraction data for This compound could be located. The crystal structure of this compound has not been reported in the accessible literature.

For illustrative purposes, the general methodology that would be employed for such a study is described below, based on crystallographic analyses of closely related nitrophenyl oxirane derivatives.

Hypothetical Crystallographic Analysis:

Should a suitable single crystal of This compound be obtained, the experimental procedure would involve the following key steps:

Crystal Growth: Single crystals of sufficient quality and size would be grown, typically by slow evaporation of a saturated solution, cooling of a solution, or vapor diffusion techniques.

Data Collection: A single crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal would be recorded on a detector as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the electron density. This model would then be refined to best fit the experimental data, yielding the final atomic coordinates, displacement parameters, and other crystallographic parameters.

Determination of Absolute Configuration:

For a chiral, enantiopure compound like This compound , the determination of the absolute configuration is a crucial aspect of the crystallographic analysis. This is typically achieved through the analysis of anomalous dispersion effects. When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes a complex number. This leads to small but measurable differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l). The analysis of these differences allows for the determination of the absolute structure, often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer.

Expected Solid-State Structural Features:

Based on the structures of analogous compounds, the solid-state structure of This compound would be expected to be stabilized by a network of intermolecular interactions. These could include:

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the oxirane oxygen atom, the nitro group oxygen atoms, and aromatic or oxirane C-H groups are likely to be present.

Dipole-Dipole Interactions: The polar nitro group would be expected to participate in dipole-dipole interactions.

The interplay of these non-covalent interactions would dictate the specific packing motif of the molecules in the crystal lattice.

Illustrative Crystallographic Data Table (Hypothetical):

Since no experimental data is available, the following table is a hypothetical representation of the kind of crystallographic data that would be reported for This compound . The values are not real and serve only to illustrate the format of such a table.

Parameter Hypothetical Value
Empirical formulaC₈H₇NO₃
Formula weight165.15
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 5.000(1) Å, α = 90°
b = 10.000(2) Å, β = 90°
c = 15.000(3) Å, γ = 90°
Volume750.0(3) ų
Z4
Density (calculated)1.462 Mg/m³
Absorption coefficient0.112 mm⁻¹
F(000)344
Crystal size0.30 x 0.20 x 0.10 mm
Theta range for data collection2.00 to 25.00°
Reflections collected5000
Independent reflections1320 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.040, wR2 = 0.100
R indices (all data)R1 = 0.050, wR2 = 0.110
Absolute structure parameter0.0(1)

Advanced Topics and Future Research Directions in R 2 3 Nitrophenyl Oxirane Chemistry

Development of Novel and More Efficient Asymmetric Catalytic Systems for Synthesis

The primary route to (R)-2-(3-nitrophenyl)oxirane is the asymmetric epoxidation of 3-nitrostyrene (B1585535). While established methods exist, ongoing research is focused on developing novel catalytic systems with improved efficiency, enantioselectivity, and sustainability. Key areas of development include the design of new chiral ligands and the exploration of non-traditional metal catalysts.

Recent advancements have seen the move towards earth-abundant and non-toxic metal catalysts. For instance, iron-based catalysts are gaining traction as a more sustainable alternative to traditional manganese or ruthenium systems. The development of bio-inspired iron complexes that mimic the activity of non-heme iron-dependent oxygenases represents a promising frontier. These catalysts, often paired with readily available oxidants like hydrogen peroxide, aim to achieve high enantiomeric excesses (ee) under mild reaction conditions.

Catalyst SystemMetal CenterChiral LigandTypical Enantiomeric Excess (ee)Key Features
Jacobsen-Katsuki typeManganese (Mn)Salen derivatives>95%Well-established, high enantioselectivity
Iron-based complexesIron (Fe)Bio-inspired ligands90-98%Earth-abundant metal, environmentally benign
Chiral Dioxiranes-Ketone-based>90%Metal-free, stoichiometric oxidant

Exploration of Undiscovered Reaction Pathways and Cascade Transformations

Beyond its synthesis, the reactivity of this compound is a fertile ground for discovering novel chemical transformations. The inherent strain of the epoxide ring, coupled with the electronic influence of the nitroaromatic moiety, allows for a range of regioselective and stereospecific ring-opening reactions. Future research is directed towards uncovering new reaction pathways and designing elegant cascade sequences that can rapidly build molecular complexity from this chiral precursor.

One area of exploration involves the use of unconventional nucleophiles and electrophiles to unlock new synthetic possibilities. For example, the reaction of this compound with organometallic reagents in the presence of a Lewis acid could lead to the formation of previously inaccessible substituted chiral alcohols. Furthermore, the development of catalytic systems that can control the regioselectivity of the ring-opening—favoring either the benzylic or the terminal position—remains a significant challenge and an active area of investigation.

Cascade transformations, where multiple bond-forming events occur in a single synthetic operation, represent a particularly attractive strategy. A potential cascade could involve the initial nucleophilic ring-opening of the epoxide, followed by an intramolecular cyclization triggered by the nitro group. Such a sequence could provide rapid access to complex heterocyclic scaffolds that are of interest in medicinal chemistry. The design of catalysts that can orchestrate these multi-step transformations with high stereocontrol is a key objective for future research.

Strategic Application in the Synthesis of Biologically Relevant Chiral Scaffolds

The primary value of this compound lies in its utility as a precursor to biologically active molecules. Its ability to introduce a defined stereocenter makes it an invaluable starting material for the synthesis of chiral drugs and natural products. A major focus of current and future research is the strategic application of this epoxide in the synthesis of novel chiral scaffolds with potential therapeutic applications.

One of the most common and valuable transformations of this compound is its ring-opening with amines to produce chiral β-amino alcohols. These motifs are present in a wide range of pharmaceuticals, including beta-blockers and antiviral agents. The development of highly efficient and selective methods for this transformation is therefore of paramount importance. Research is ongoing to identify new catalysts that can facilitate this reaction with a broader range of amine nucleophiles and under milder conditions.

Furthermore, the nitro group on the aromatic ring offers a versatile handle for further chemical modification. It can be readily reduced to an amine, which can then be functionalized in various ways. This opens up possibilities for the synthesis of diverse libraries of compounds for drug discovery screening. For example, the reduction of the nitro group followed by acylation or sulfonylation can lead to the generation of novel compounds with potential applications as enzyme inhibitors or receptor modulators.

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Photo/Electrochemistry)

The integration of modern synthetic technologies offers significant opportunities to enhance the synthesis and application of this compound. Flow chemistry, in particular, presents several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scale-up.

Photochemistry and electrochemistry represent other promising avenues for innovation. Photo-redox catalysis could offer new, metal-free pathways for the synthesis of the epoxide or its subsequent transformations. Similarly, electrochemical methods could provide a greener alternative to traditional chemical oxidants and reductants used in the synthesis and modification of this compound. The development of selective photo- and electrochemical reactions involving this chiral building block is a key area for future exploration.

Computational Design and Optimization of Catalysts and Processes for Enhanced Enantioselectivity and Efficiency

Computational chemistry has become an indispensable tool in modern catalyst design and process optimization. In the context of this compound synthesis, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the mechanism of asymmetric epoxidation. By modeling the transition states of the reaction, researchers can understand the origins of enantioselectivity and identify key structural features of the catalyst that govern its performance.

This fundamental understanding can then be used to rationally design new catalysts with improved properties. For example, computational screening of virtual libraries of chiral ligands can help to identify promising candidates for experimental validation, thereby accelerating the catalyst development process. In silico studies can also be used to predict the effect of reaction parameters, such as solvent and temperature, on the yield and enantioselectivity of the reaction, allowing for the rapid optimization of reaction conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-(3-nitrophenyl)oxirane, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : The synthesis of chiral epoxides like this compound often involves Sharpless epoxidation or Jacobsen kinetic resolution, leveraging chiral catalysts to control stereochemistry. For structurally similar nitrophenyl-substituted epoxides, acid-catalyzed rearrangements (e.g., using H2SO4 or BF3·Et2O) have been employed to generate diastereomeric intermediates, which can be separated via column chromatography . Enantiomeric purity is typically verified using chiral HPLC or polarimetry, with optimized mobile phases (e.g., hexane/isopropanol) for resolution.

Q. What analytical techniques are critical for confirming the structure and enantiomeric excess (ee) of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for (2R,3R)-3-(2-chlorophenyl)-N-phenyl-oxirane-2-carboxamide .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 0.35 ppm for oxirane protons in analogous compounds) .
  • Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/ethanol gradients to quantify ee .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity and stereochemical outcomes in acid-catalyzed rearrangements of this compound?

  • Methodological Answer : For nitrophenyl-substituted epoxides, regioselectivity in ring-opening reactions is highly solvent- and temperature-dependent. Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less hindered carbon, while steric effects from the 3-nitro group may direct reactivity. Stereochemical outcomes are controlled by chiral auxiliaries or catalysts, as seen in analogous (R)-2-(4-fluorophenyl)oxirane systems . Mechanistic studies using DFT calculations or isotopic labeling (e.g., <sup>18</sup>O) can clarify pathways .

Q. What strategies resolve contradictions in kinetic data or unexpected byproduct formation during epoxide functionalization?

  • Methodological Answer :

  • Kinetic analysis : Use stopped-flow NMR or UV-Vis spectroscopy to monitor reaction progress under varying temperatures/pH.
  • Byproduct identification : LC-MS or GC-MS coupled with fragmentation libraries can detect minor products (e.g., diols from hydrolysis) .
  • Computational modeling : Compare experimental data with transition-state models (e.g., Gaussian calculations) to identify competing pathways .

Q. How does the nitro group’s position (meta vs. para) affect the stability and reactivity of (R)-2-(nitrophenyl)oxiranes?

  • Methodological Answer : The electron-withdrawing nitro group at the meta position (3-nitrophenyl) reduces ring strain in the epoxide compared to para-substituted analogs, as shown in Hammett studies. Stability under acidic conditions can be assessed via accelerated degradation tests (40–60°C, 0.1 M HCl), with quantification by HPLC . Reactivity trends are inferred from comparative studies of (R)-2-(4-nitrophenoxy)methyl oxirane .

Experimental Design & Data Analysis

Q. How should researchers design experiments to optimize yield in asymmetric epoxidation of 3-nitrostyrene derivatives?

  • Methodological Answer :

  • DOE (Design of Experiments) : Vary catalyst loading (e.g., 5–20 mol%), temperature (−20°C to 25°C), and solvent polarity (toluene vs. CH2Cl2).
  • Response surface methodology (RSM) : Correlate factors with ee and yield .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track epoxide formation .

Q. What protocols ensure safe handling and long-term storage of this compound given limited toxicity data?

  • Methodological Answer :

  • Storage : −20°C under argon in amber vials to prevent light-induced decomposition .
  • Handling : Use gloveboxes for air-sensitive steps; monitor for exotherms during scale-up.
  • Toxicity screening : Prioritize Ames tests for mutagenicity and acute toxicity assays (OECD 423) if in vivo use is planned .

Data Contradiction & Reproducibility

Q. How can researchers address discrepancies in reported enantioselectivity for this compound synthesis?

  • Methodological Answer :

  • Reproducibility checks : Validate catalyst batches (e.g., chiral salen ligands) via ICP-MS for trace metals.
  • Cross-lab validation : Share samples for independent ee analysis (e.g., round-robin testing) .
  • Systematic review : Compare reaction parameters (e.g., stirring rate, substrate purity) across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.